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Compound of Interest

Compound Name: Isothiazol-5-ylmethanamine

CAS No.: 1246548-62-8

Cat. No.: B2657590 Get Quote

Technical Guide | Version 1.0

Executive Summary & Structural Context
Isothiazol-5-ylmethanamine (CAS: 1246548-62-8) represents a critical heteroaromatic

scaffold in medicinal chemistry, often serving as a bioisostere for thiazole and pyridine

derivatives. Its amphoteric nature—possessing both a basic primary amine and a weakly basic

isothiazole nitrogen—presents unique challenges in spectroscopic characterization.

This guide provides a rigorous analysis of the NMR, IR, and MS data for this molecule. Where

direct empirical data is proprietary, assignments are derived from high-fidelity analog analysis

(e.g., 5-methylisothiazole) using standard substituent chemical shift (SCS) principles.

Chemical Identity[1][2][3][4][5]
IUPAC Name: Isothiazol-5-ylmethanamine[1]

Molecular Formula:

[2][3][4]

Molecular Weight: 114.17 g/mol [2][5]

Key Structural Features: 1,2-thiazole ring, C5-aminomethyl substitution.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification of Isothiazol-5-ylmethanamine relies on distinguishing the specific

substitution pattern of the isothiazole ring. The 5-substituted isomer is characterized by a

distinct coupling pattern between the remaining H-3 and H-4 protons.

Predicted NMR Data (400 MHz, DMSO- )
Note: Shifts are estimated based on 5-methylisothiazole reference data adjusted for the

electronegativity of the amino group.

Position (ppm) Multiplicity Integral Coupling
(Hz)

Assignment
Logic

H-3 8.45 – 8.55
Doublet (

)
1H

Deshielded

by adjacent

ring Nitrogen.

H-4 7.10 – 7.20
Doublet (

)
1H

Shielded

relative to H-

3; ortho to

alkyl group.

-CH₂- 3.95 – 4.10
Singlet (

)
2H -

Benzylic-like

shift;

downfield

from

(2.54 ppm)

due to N.

-NH₂ 2.0 – 3.5
Broad (

)
2H -

Highly

variable;

dependent on

concentration

/water.

NMR Data (100 MHz, DMSO- )
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Carbon (ppm) Type Assignment Note

C-3 156.0 – 158.0 CH
Most downfield signal

(C=N character).

C-5 168.0 – 170.0
Ipso carbon;

substituted.

C-4 122.0 – 124.0 CH
Upfield aromatic

signal.

-CH₂- 38.0 – 42.0
Aliphatic amine

region.

Structural Validation Logic
H-3 vs. H-4 Discrimination: In isothiazoles, the proton adjacent to the nitrogen (H-3) is

significantly deshielded (

) compared to H-4 (

). The small coupling constant (

) is diagnostic of non-adjacent ring protons in 5-substituted systems, confirming the 3,4-
substitution pattern is intact.

Salt Form Shift: If analyzing the hydrochloride salt, expect the methylene (

) signal to shift downfield to

and the aromatic protons to shift slightly downfield due to the inductive effect of the
protonated amine.

Mass Spectrometry (MS) Profile
Mass spectrometry offers the primary method for rapid confirmation of molecular weight and

structural connectivity.

Ionization & Fragmentation
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Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

Molecular Ion:

.

Fragmentation Pathway (DOT Diagram)
The following diagram illustrates the logical fragmentation pathway expected in MS/MS

experiments, primarily driven by the loss of ammonia and cleavage of the alkyl side chain.

[M+H]+ 
 m/z 115

Loss of NH3 
 m/z 98-17 Da (NH3)

Isothiazole Cation 
 m/z 84

-31 Da (CH3NH2)

Ring Cleavage 
 m/z ~57/58

Ring Opening

Click to download full resolution via product page

Figure 1: Predicted ESI-MS fragmentation pathway for Isothiazol-5-ylmethanamine.

Infrared (IR) Spectroscopy
IR analysis is useful for confirming the presence of the primary amine and the integrity of the

heteroaromatic ring.
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Functional Group
Wavenumber (

)
Intensity Description

N-H Stretch Medium, Broad

Primary amine doublet

(asymmetric/symmetri

c).

C-H Stretch Weak Aromatic C-H stretch.

C-H Stretch Weak
Aliphatic (methylene)

C-H stretch.

Ring Breathing Strong

Characteristic

isothiazole ring

skeletal vibrations.

C=N Stretch Medium
Ring C=N bond

vibration.

Experimental Protocols
To ensure reproducible spectroscopic data, the following protocols for sample preparation are

recommended.

NMR Sample Preparation
The choice of solvent is critical to avoid chemical exchange broadening of the amine protons.

Solvent: Use DMSO-

(99.9% D) rather than

. Chloroform often contains traces of acid which can protonate the amine, broadening the
signal or shifting the methylene peak.

Concentration: Dissolve

of the compound in

of solvent.
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Water Suppression: If the sample is hygroscopic (common for amines), use a water-

suppression pulse sequence (e.g., zgpr on Bruker systems) to clear the region around 3.3

ppm.

Handling the Hydrochloride Salt
Isothiazol-5-ylmethanamine is frequently supplied as a hydrochloride salt (CAS: 1989671-20-

6) for stability.

Free-Basing Protocol: To obtain the spectra of the free base:

Dissolve the salt in minimal water (

).

Adjust pH to

using saturated

.

Extract with

(

).

Dry organic layer over

and evaporate in vacuo at low temperature (

) to avoid volatility loss.
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Isothiazole Scaffold Properties: PubChem Compound Summary for CID 1246548-62-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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